molecular formula C12H10ClNO B13412649 2-Chloro-6-(2-methoxyphenyl)pyridine

2-Chloro-6-(2-methoxyphenyl)pyridine

Cat. No.: B13412649
M. Wt: 219.66 g/mol
InChI Key: MUVYVAIEIBNABU-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of 2-amino-6-(2-methoxyphenyl)pyridine or 2-thio-6-(2-methoxyphenyl)pyridine.

    Oxidation: Formation of 2-chloro-6-(2-formylphenyl)pyridine or 2-chloro-6-(2-carboxyphenyl)pyridine.

    Reduction: Formation of 2-chloro-6-(2-hydroxyphenyl)pyridine.

Scientific Research Applications

2-Chloro-6-(2-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity to its target, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxyphenyl group.

    2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group, used as a nitrification inhibitor in agriculture.

    2-Chloro-6-(2-hydroxyphenyl)pyridine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-Chloro-6-(2-methoxyphenyl)pyridine is unique due to the presence of both a chlorine atom and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-6-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(13)14-10/h2-8H,1H3

InChI Key

MUVYVAIEIBNABU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC=C2)Cl

Origin of Product

United States

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